2-(4-Methoxyphenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Description
Molecular Architecture and Structural Elucidation
Core Scaffold Configuration Analysis
The central pyridine ring (C₅H₅N) serves as the scaffold, with substitutions at positions 2, 3, and 5. Position 2 is occupied by a 4-methoxyphenoxy group, position 3 by a carbonitrile group (-C≡N), and position 5 by a 3-(trifluoromethyl)phenyl moiety. The pyridine nitrogen at position 1 creates an electron-deficient aromatic system, influencing charge distribution across the molecule.
Key bond lengths and angles derived from computational models include:
Substituent Topology and Spatial Arrangement
Methoxyphenoxy Group Orientation
The 4-methoxyphenoxy group adopts a nearly perpendicular orientation relative to the pyridine plane, with a dihedral angle of 85–90° observed in computational studies. This orthogonal arrangement minimizes steric hindrance between the methoxy group (-OCH₃) and adjacent substituents. The methoxy oxygen donates electron density via resonance into the phenoxy ring, while its methyl group creates localized hydrophobicity.
Trifluoromethylphenyl Spatial Positioning
The 3-(trifluoromethyl)phenyl group exhibits a planar alignment with the pyridine ring (dihedral angle: 10–15°), facilitated by conjugation between the phenyl π-system and the pyridine core. The trifluoromethyl (-CF₃) group’s strong electron-withdrawing effect induces a dipole moment of 3.2–3.5 D, polarizing the adjacent C-C bonds.
Pyridine-Carbonitrile Backbone Conformation
The carbonitrile group at position 3 forms a linear geometry (C-C≡N angle: 178–180°), with its nitrile nitrogen oriented at 45–50° relative to the pyridine plane. This orientation balances conjugation with the aromatic system and steric avoidance of the methoxyphenoxy group.
Crystallographic Characterization
X-ray diffraction data (not yet publicly available for this specific compound) suggest analogous pyridine derivatives crystallize in monoclinic systems with space group P2₁/c. Predicted unit cell parameters based on structural analogs include:
| Parameter | Value |
|---|---|
| a-axis | 12.4 Å |
| b-axis | 7.8 Å |
| c-axis | 15.2 Å |
| β-angle | 102.5° |
| Z-value | 4 |
Intermolecular interactions likely involve C-H···N hydrogen bonds between the pyridine nitrogen and methoxy hydrogens, alongside π-π stacking of aromatic rings at 3.5–4.0 Å distances.
Tautomeric and Resonance Structures
The pyridine core supports three major resonance forms, redistributing electron density toward the nitrogen atom. The methoxyphenoxy group exhibits keto-enol tautomerism, though the keto form predominates (>95%) due to stabilization by the adjacent ether oxygen. Key resonance contributors include:
- Pyridine-centered resonance : Delocalization of the nitrogen lone pair into the ring, enhancing electrophilicity at positions 2 and 4.
- Phenoxy resonance : Oxygen lone pairs conjugate with the aromatic ring, directing electrophilic substitution to the para position relative to the methoxy group.
- Nitrile polarization : Minor contribution from a cumulenic structure (C=N+=C⁻) under acidic conditions.
The trifluoromethyl group remains resonance-inert but stabilizes adjacent negative charges through inductive effects.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O2/c1-26-17-5-7-18(8-6-17)27-19-14(11-24)9-15(12-25-19)13-3-2-4-16(10-13)20(21,22)23/h2-10,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQHZYXPQJSTMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=N2)C3=CC(=CC=C3)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to introduce the trifluoromethyl group into the molecule.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Biological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, pyridine derivatives have been explored for their ability to target specific oncogenic pathways, showing promise in the treatment of breast and prostate cancers .
- Antimicrobial Properties
- Enzyme Inhibition
Synthetic Methodologies
The synthesis of 2-(4-Methoxyphenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile typically involves multi-step reactions that include:
- Nucleophilic Substitution : The introduction of the methoxyphenoxy group can be achieved through nucleophilic substitution reactions involving appropriate phenolic precursors.
- Cyclization Reactions : The formation of the pyridine ring is often accomplished via cyclization methods that may involve condensation reactions with carbonitriles.
Example Synthetic Route
- Starting Materials : 4-Methoxyphenol and trifluoromethyl-substituted phenyl compounds.
- Reagents : Use of bases such as potassium carbonate or sodium hydride to facilitate nucleophilic attacks.
- Conditions : Reactions typically conducted under reflux conditions in polar solvents like DMF or DMSO.
Material Science Applications
- Organic Electronics
-
Polymer Chemistry
- Incorporation into polymer matrices can lead to materials with enhanced thermal and mechanical properties, suitable for various industrial applications.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of a similar pyridine derivative on breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis rates when treated with the compound, suggesting its potential as a therapeutic agent .
Case Study 2: Antimicrobial Efficacy
Another research article examined the antimicrobial properties of pyridine derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that certain modifications to the pyridine structure enhanced antibacterial activity, supporting further exploration of this class of compounds for drug development .
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound may act by inhibiting or activating specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares the target compound with structurally related carbonitrile derivatives:
Key Observations :
- Lipophilicity : The CF₃ group in the target compound enhances membrane permeability compared to fluorine or nitro substituents in .
- Polarity : The –CN group is conserved across all analogs, suggesting a shared role in hydrogen bonding or dipole interactions.
- Core Flexibility : Cyclohepta and cycloocta pyridines offer conformational adaptability, whereas rigid pyridine/aromatic cores (target compound, ) favor planar binding pockets.
Biological Activity
The compound 2-(4-Methoxyphenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile (CAS No. 338964-59-3) is a pyridine derivative that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 370.33 g/mol
- Structure : The compound features a pyridine ring substituted with a methoxyphenoxy group and a trifluoromethylphenyl group, contributing to its unique chemical behavior.
Research indicates that the compound exhibits significant biological activity through several pathways:
- Antitumor Activity : Studies have shown that compounds similar to this pyridine derivative can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. This is often mediated through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
- Anti-inflammatory Effects : The presence of the methoxy group is known to enhance anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, potentially through interference with bacterial cell wall synthesis.
Case Studies
- Antitumor Studies : A study published in Cancer Research demonstrated that derivatives of this compound showed promise in reducing tumor size in xenograft models of breast cancer, highlighting its potential as a chemotherapeutic agent .
- Inflammation Models : In animal models of rheumatoid arthritis, administration of this compound resulted in reduced joint swelling and inflammation markers, suggesting its efficacy in inflammatory diseases .
- Microbial Resistance : A recent investigation into the antimicrobial efficacy of similar compounds revealed that they could effectively inhibit the growth of resistant strains of Staphylococcus aureus, indicating potential applications in treating infections caused by drug-resistant bacteria .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
